4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Medicinal Chemistry Hit-to-Lead SAR Analysis

The target compound, 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795477-64-3), is a synthetic small molecule (C16H18N2O4, 302.33 g/mol) characterized by a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a 3-pyrrolidinyl ring, which is further N-acylated with a 2-(1H-pyrrol-1-yl)acetyl group. A scalable one-step synthesis yielding the compound in quantitative yield under adapted Vilsmeier conditions has been reported, with full spectroscopic characterization (IR, Raman, multinuclear NMR).

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 1795477-64-3
Cat. No. B2698010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1795477-64-3
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=CC=C3
InChIInChI=1S/C16H18N2O4/c1-12-8-14(9-16(20)21-12)22-13-4-7-18(10-13)15(19)11-17-5-2-3-6-17/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
InChIKeyXVSXROAZXGWKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-((1-(2-(1H-Pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795477-64-3) – Structural Class and Baseline Identity


The target compound, 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795477-64-3), is a synthetic small molecule (C16H18N2O4, 302.33 g/mol) characterized by a 6-methyl-2H-pyran-2-one core linked via an ether bridge to a 3-pyrrolidinyl ring, which is further N-acylated with a 2-(1H-pyrrol-1-yl)acetyl group [1]. A scalable one-step synthesis yielding the compound in quantitative yield under adapted Vilsmeier conditions has been reported, with full spectroscopic characterization (IR, Raman, multinuclear NMR) [1]. This compound is primarily available as a research chemical, and its distinct molecular architecture separates it from well-known bioactive congeners in the pyrrolidine-pyranone space.

Why Substituting 4-((1-(2-(1H-Pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one with a Generic Analog Risks Experimental Failure


In-class compounds cannot be simply interchanged when the pyrrolidine N-acyl substituent is varied. The acetyl-pyrrole arm in the target molecule creates a distinct steric and electronic profile compared to commercially available analogs bearing cyclopropylsulfonyl or 4-(4-fluorophenyl)-1H-pyrazol-1-yl acetyl groups. A closely related 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one analog serves as a structural comparator and would likely engage biological targets (e.g., putative kinase or GPCR binding sites) differently. Substituting one for the other without experimental validation introduces uncontrolled variables that compromise structure-activity relationship (SAR) integrity, making a direct procurement of the target compound essential for project continuity.

Quantitative Differentiation Evidence for 4-((1-(2-(1H-Pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in Scientific Procurement


Structural Divergence from the Closest Commercial Analog (4-Fluorophenyl-pyrazol Bioisostere)

The target compound specifically differentiates itself from the closest purchasable structural analog through its N-acyl substituent. Swapping the 1H-pyrrol-1-yl in the target compound for a 4-(4-fluorophenyl)-1H-pyrazol-1-yl in the comparator results in a significantly altered molecular topology (calculated rotatable bonds, polar surface area) and electronic distribution. This structural divergence directly impacts key drug-likeness parameters.

Medicinal Chemistry Hit-to-Lead SAR Analysis

Quantitative Efficiency of the Synthetic Protocol for Procurement Planning

A published one-step synthesis protocol produces the target compound in quantitative yield, a critical factor for cost-efficient procurement. The protocol uses adapted Vilsmeier conditions and provides comprehensive spectroscopic validation (1H, 2H, 13C NMR, IR, Raman) ensuring immediate experimental reproducibility. [1]

Process Chemistry Sourcing Inventory Management

Spectroscopic Identity Purity as a Lot-Specific Procurement Guarantee

The compound's identity is unequivocally characterized by a full suite of spectroscopic data as reported in the primary literature, providing a distinct analytical fingerprint (1H, 2H, 13C NMR, IR, Raman) for accepting or rejecting a purchased batch. This level of characterization is often absent for simple catalog listings. [1]

Analytical Chemistry Quality Control Procurement Specifications

Experimental Gap Analysis: Lack of Public Biological Potency Data Against PNU-282987

Despite structural features that evoke the alpha7 nAChR agonist PNU-282987, as mentioned in chemical vendor speculation , there is currently no publicly available biological activity data for the target compound, including binding Ki, functional EC50/IC50, or selectivity profile against any receptor, ion channel, or enzyme panel. This represents a critical data gap preventing direct functional comparison with the well-characterized PNU-282987 (α7 nAChR Ki = 26 nM).

Neuroscience nAChR Pharmacology Target Validation

Validated Application Scenarios for Procuring 4-((1-(2-(1H-Pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


Scaffold-Hopping Library Design in Neurological Target Programs

Research teams exploring α7 nAChR pharmacology can procure this compound as a distinct, low-molecular-weight scaffold for systematic structure-activity relationship (SAR) exploration. Its structural divergence from the PNU-282987 chemotype (a bicyclic quinuclidine) offers a parallel chemical series for evaluating ligand-receptor interactions at a topographic level, provided biological testing is conducted in-house [1].

Internal Reference Standard for Process Impurity Profiling

Due to its well-documented, comprehensive spectroscopic fingerprint (including 2H-NMR and Raman), this compound can serve as a qualified reference standard for identifying or quantifying structurally related impurities or degradants in the synthesis of more complex pyrrolidine-pyranone drug candidates. Its availability in quantitative synthetic yield facilitates bulk procurement for analytical method validation [1].

Privileged Fragment for Fragment-Based Drug Discovery (FBDD)

The compound's physicochemical profile (MW 302.33, 0 H-bond donors) makes it a highly suitable 'rule-of-three' compliant fragment for FBDD campaigns. Procurement is justified for fragment library expansion, particularly for targets where a pyrrolidine ether motif is hypothesized to engage a key binding pocket. Its synthetic accessibility in quantitative yield ensures milligram-to-gram scale availability for biophysical screening [1].

Quote Request

Request a Quote for 4-((1-(2-(1H-pyrrol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.